5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile
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Overview
Description
5-Acetyl-4-amino-2-[(propan-2-yl)amino]thiophene-3-carbonitrile is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 5-acetyl-4-amino-2-[(propan-2-yl)amino]thiophene-3-carbonitrile, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and sodium hydroxide (NaOH) for basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Thiophene derivatives have a wide range of applications in scientific research. They are used in medicinal chemistry for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they are used as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others exhibit kinase inhibition properties . The specific mechanism of action depends on the structure and functional groups of the thiophene derivative .
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as pyrroles, furans, and imidazoles. While all these compounds contain a five-membered ring with a heteroatom, thiophene derivatives are unique due to the presence of sulfur, which imparts distinct chemical and biological properties . Similar compounds include suprofen, articaine, and tiquizium bromide, which also contain thiophene rings and exhibit various pharmacological activities .
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
5-acetyl-4-amino-2-(propan-2-ylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C10H13N3OS/c1-5(2)13-10-7(4-11)8(12)9(15-10)6(3)14/h5,13H,12H2,1-3H3 |
InChI Key |
XAJDWPWCDMQHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=C(S1)C(=O)C)N)C#N |
Origin of Product |
United States |
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